molecular formula C18H20N2OS B2915293 N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea CAS No. 866150-34-7

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea

Cat. No.: B2915293
CAS No.: 866150-34-7
M. Wt: 312.43
InChI Key: SHTIBLKREJTFGZ-UHFFFAOYSA-N
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Description

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is an organic compound with the molecular formula C18H20N2OS. This compound is characterized by the presence of a benzofuran ring, a thiourea group, and a phenyl group. It is typically a white to pale yellow crystalline solid and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with phenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The benzofuran ring may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is unique due to the presence of both the benzofuran ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-phenyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12-9-10-15(16-14(12)11-18(2,3)21-16)20-17(22)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTIBLKREJTFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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